molecular formula C9H7ClI3NO2 B14554836 Acetamide, N-[3-(chloromethyl)-2,4,6-triiodophenyl]-2-hydroxy- CAS No. 62179-95-7

Acetamide, N-[3-(chloromethyl)-2,4,6-triiodophenyl]-2-hydroxy-

Cat. No.: B14554836
CAS No.: 62179-95-7
M. Wt: 577.32 g/mol
InChI Key: OUBBFEHYTUYCAP-UHFFFAOYSA-N
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Description

Acetamide, N-[3-(chloromethyl)-2,4,6-triiodophenyl]-2-hydroxy- is a complex organic compound characterized by the presence of iodine atoms, a chloromethyl group, and a hydroxyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[3-(chloromethyl)-2,4,6-triiodophenyl]-2-hydroxy- typically involves multi-step organic reactions. One common method includes the iodination of a phenyl ring followed by the introduction of a chloromethyl group. The hydroxyl group is then added through a hydroxylation reaction. The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and chloromethylation processes, followed by purification steps to ensure high purity and yield. The use of catalysts and controlled reaction conditions is crucial to optimize the production process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium iodide (NaI) or potassium fluoride (KF) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of halogenated or functionalized derivatives.

Scientific Research Applications

Acetamide, N-[3-(chloromethyl)-2,4,6-triiodophenyl]-2-hydroxy- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialized materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, N-[3-(chloromethyl)-2,4,6-triiodophenyl]-2-hydroxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The presence of iodine atoms and the chloromethyl group can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(3-chlorophenyl)-: Similar in structure but lacks the iodine atoms and hydroxyl group.

    N,N-Dimethylacetamide (DMA): A related compound used widely in industry but differs in its functional groups.

Properties

CAS No.

62179-95-7

Molecular Formula

C9H7ClI3NO2

Molecular Weight

577.32 g/mol

IUPAC Name

N-[3-(chloromethyl)-2,4,6-triiodophenyl]-2-hydroxyacetamide

InChI

InChI=1S/C9H7ClI3NO2/c10-2-4-5(11)1-6(12)9(8(4)13)14-7(16)3-15/h1,15H,2-3H2,(H,14,16)

InChI Key

OUBBFEHYTUYCAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)NC(=O)CO)I)CCl)I

Origin of Product

United States

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